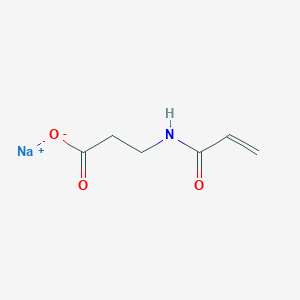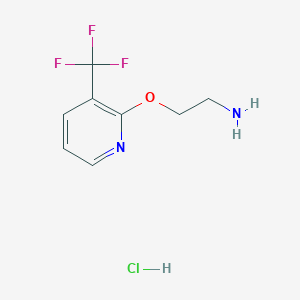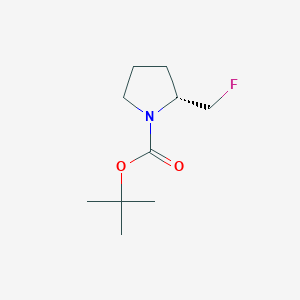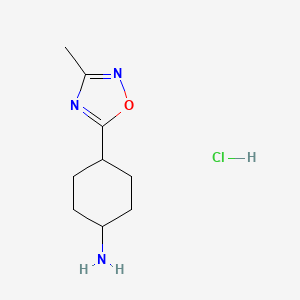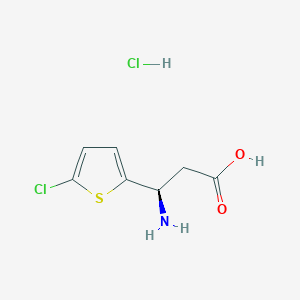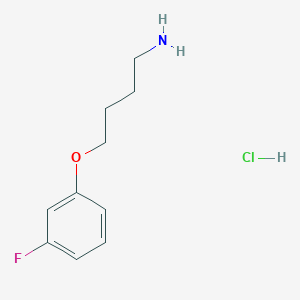
4-(3-Fluorophenoxy)butan-1-amine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-(3-Fluorophenoxy)butan-1-amine hydrochloride consists of a butan-1-amine chain attached to a fluorophenoxy group . The InChI code for this compound is 1S/C10H14FNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2 .Physical And Chemical Properties Analysis
The physical form of 4-(3-Fluorophenoxy)butan-1-amine hydrochloride is a liquid . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
Amine functional groups play a crucial role in catalysis, particularly in organic synthesis. For example, the study by Tateiwa and Uemura (1997) reviews the use of metal cation-exchanged clays as catalysts for organic synthesis reactions, including the alkylation and acetalization processes, highlighting the versatility of amine groups in facilitating various chemical transformations [Tateiwa & Uemura, 1997].
Biomedical Applications
Compounds containing amine groups, similar to 4-(3-Fluorophenoxy)butan-1-amine, are extensively studied for their biomedical applications. A review by Pei et al. (2016) discusses the pharmacokinetic properties and biological activities of p-Coumaric acid and its conjugates, demonstrating the potential therapeutic benefits of phenolic and amine-conjugated compounds in treating various health conditions [Pei et al., 2016].
Environmental Applications
Amine-functionalized sorbents have shown promise in environmental applications, particularly in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Ateia et al. (2019) provide a critical review of amine-containing sorbents for PFAS removal, highlighting the mechanism of interaction and the design considerations for effective sorbents [Ateia et al., 2019].
Material Science
In material science, the functionalization of surfaces with amine groups can enhance adhesion properties. Ryu et al. (2015) discuss the use of catechol-conjugated chitosan, which, like 4-(3-Fluorophenoxy)butan-1-amine, contains amine groups, for developing wet-resistant adhesives for biomedical applications [Ryu et al., 2015].
Propiedades
IUPAC Name |
4-(3-fluorophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c11-9-4-3-5-10(8-9)13-7-2-1-6-12;/h3-5,8H,1-2,6-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVOFIZAZCOVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenoxy)butan-1-amine hydrochloride | |
CAS RN |
1864059-84-6 | |
| Record name | 1-Butanamine, 4-(3-fluorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864059-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide](/img/structure/B1445669.png)
![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)
![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)

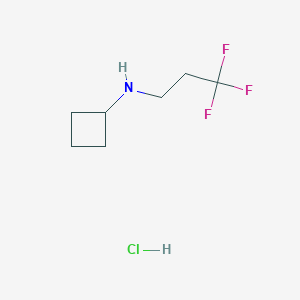
![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)
